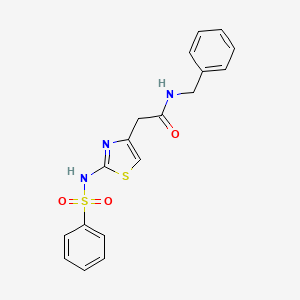

N-benzyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-benzylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S2/c22-17(19-12-14-7-3-1-4-8-14)11-15-13-25-18(20-15)21-26(23,24)16-9-5-2-6-10-16/h1-10,13H,11-12H2,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPDNIQXAIBRHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide typically involves the reaction of benzylamine with 2-(phenylsulfonamido)thiazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or thiazole moiety is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

N-benzyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has the molecular formula and a molecular weight of approximately 424.5 g/mol. The compound features a thiazole ring, which is known for its bioactivity, particularly in the context of anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties.

- Mechanism of Action : The compound functions as a selective Src kinase inhibitor, which plays a crucial role in cell signaling pathways associated with cancer progression. Inhibition of Src kinase can lead to reduced cell proliferation and increased apoptosis in cancer cells.

-

Case Studies :

- In one study, various derivatives were synthesized and evaluated for their effectiveness against human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cell lines. The results indicated that certain derivatives exhibited GI50 values (the concentration required to inhibit cell growth by 50%) as low as 1.34 µM, demonstrating potent anticancer activity .

| Cell Line | GI50 Value (µM) | Activity |

|---|---|---|

| HT-29 | 1.34 | High inhibition |

| BT-20 | 2.30 | Moderate inhibition |

| CCRF-CEM | Varies | Dependent on derivative |

Anticonvulsant Activity

This compound also shows promise as an anticonvulsant agent.

- Research Findings : Studies have indicated that derivatives of this compound can provide significant protection against seizures induced by maximal electroshock (MES) in animal models. For instance, certain derivatives demonstrated full protection at doses comparable to established anticonvulsants like phenobarbital .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-benzyl derivatives.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

KX2-391 (N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide)

- Structural Differences: Replaces the thiazole ring in the target compound with a pyridine ring and introduces a morpholinoethoxy group at the 4-position of the phenyl ring.

- Biological Activity : KX2-391 is a potent Src substrate-binding site inhibitor with GI₅₀ values of 1.34 µM in NIH3T3/c-Src527F cells. Its pyridine core enhances selectivity for Src kinase compared to thiazole analogs .

- Key Advantage: Higher selectivity and potency due to pyridine’s electronic properties and the morpholinoethoxy group’s role in solubility and binding interactions .

N-Benzyl-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide (8a)

- Structural Differences: Retains the thiazole core but substitutes the phenylsulfonamido group with a 4-(2-morpholinoethoxy)phenyl moiety.

- Biological Activity : Exhibits moderate Src kinase inhibition (GI₅₀ = 2.30 µM in SYF/c-Src527F cells) and 50–60% inhibition of HT-29 colon cancer cell proliferation at 50 µM.

- Key Disadvantage: Reduced potency compared to KX2-391, likely due to the thiazole ring’s lower electron density and steric hindrance from the morpholinoethoxy group .

4-Fluorobenzylthiazolyl Derivative (8b)

- Structural Differences : Incorporates a 4-fluorobenzyl group instead of the unsubstituted benzyl in the target compound.

- Biological Activity : Shows enhanced antiproliferative activity (64–71% inhibition in BT-20 breast cancer and CCRF-CEM leukemia cells at 50 µM).

- Key Advantage : Fluorine’s electronegativity improves membrane permeability and binding affinity to kinase targets .

N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide

- Structural Differences : Replaces the benzyl group with a cyclohexyl moiety and substitutes the thiazole-sulfonamido system with a dichlorophenylsulfanyl group.

- However, the absence of a thiazole ring diminishes kinase-targeting specificity .

Bis(azolyl)sulfonamidoacetamides (e.g., Compound 5–7)

- Structural Differences : Feature dual azole rings (oxazole, thiazole, or imidazole) and a sulfonamido linkage.

- Biological Activity : These compounds exhibit broad-spectrum antimicrobial activity but lack the N-benzyl group critical for Src kinase inhibition.

- Key Disadvantage : Reduced selectivity for kinase targets compared to the thiazole-acetamide scaffold .

Data Tables

Table 2: Physicochemical Properties

| Compound | LogP (Predicted) | Solubility (µM) | Hydrogen Bond Donors | Reference |

|---|---|---|---|---|

| Target Compound | 3.2 | ~10 | 2 | |

| KX2-391 | 2.8 | 25 | 3 | |

| 8a | 3.5 | 8 | 2 | |

| 8b | 3.0 | 15 | 2 |

Critical Analysis of Structural Modifications

- Thiazole vs. Pyridine : Pyridine-based analogs (e.g., KX2-391) outperform thiazole derivatives in kinase inhibition due to better π-π stacking with kinase active sites .

- Sulfonamido Group: The phenylsulfonamido group in the target compound may enhance hydrogen bonding with kinase ATP-binding pockets, but its bulky nature could reduce cell permeability compared to morpholinoethoxy or fluorobenzyl groups .

- N-Substitution : The N-benzyl group is critical for maintaining binding affinity; replacing it with cyclohexyl (as in ) or omitting it (as in ) significantly alters target specificity.

Biological Activity

N-benzyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H16N2O2S2

- Molecular Weight : 340.5 g/mol

This compound features a thiazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications.

This compound exhibits several mechanisms of action:

- Src Kinase Inhibition : The compound has been shown to inhibit Src kinase activity, which is crucial in various signaling pathways related to cancer progression. In studies, the unsubstituted N-benzyl derivative demonstrated growth inhibition in cell lines with reported GI50 values of 1.34 µM and 2.30 µM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively .

- Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit anticonvulsant properties. For instance, N-benzyl 2-acetamido derivatives showed significant activity in the maximal electroshock (MES) test, with ED50 values comparable to established anticonvulsants like phenobarbital .

- Antioxidant Properties : The compound also displays antioxidant activity, which is essential for preventing oxidative stress-related damage in cells. Studies have indicated that certain derivatives possess high radical scavenging activity, making them potential candidates for further development as therapeutic agents .

Biological Activity Summary

| Activity Type | Key Findings |

|---|---|

| Src Kinase Inhibition | GI50 values of 1.34 µM (NIH3T3/c-Src527F), 2.30 µM (SYF/c-Src527F) |

| Anticonvulsant | ED50 value of 30 mg/kg in MES test; comparable to phenobarbital (22 mg/kg) |

| Antioxidant | High DPPH scavenging activity; potential for therapeutic applications |

Case Studies

- Src Kinase Inhibitors : A study focused on the synthesis and evaluation of thiazolyl N-benzyl-substituted acetamide derivatives highlighted their potential as selective Src kinase inhibitors. The results demonstrated that modifications on the benzyl group significantly influenced the inhibitory activity against cancer cell lines .

- Anticonvulsant Studies : Another investigation into the anticonvulsant properties of functionalized N-benzyl derivatives found that specific modifications enhanced their efficacy compared to traditional treatments . This study underscores the importance of structural variations in developing more effective anticonvulsants.

- Antioxidant Research : A study assessing various thiazole derivatives revealed that some exhibited superior antioxidant capabilities compared to standard compounds like butylated hydroxyanisole (BHA). This finding suggests a promising avenue for developing new antioxidant therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-benzyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide derivatives?

- Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones or esters under basic conditions .

- Acetamide coupling : Activation of the carboxylic acid intermediate (e.g., using EDCI/HOBt) followed by reaction with benzylamine derivatives .

- Sulfonamide introduction : Reaction of the thiazole amine with phenylsulfonyl chloride in the presence of a base like triethylamine .

- Purification : Flash chromatography (e.g., CH₃OH/CH₃COOC₂H₅) and crystallization are used to isolate pure products .

Q. How are structural and purity validations performed for this compound?

- Answer :

- Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.40 ppm for thiazole-CH in DMSO-d₆) and IR (e.g., C=O stretch at 1710 cm⁻¹) confirm functional groups .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 348 [M]⁺) verify molecular weight .

- Elemental analysis : Matching calculated/experimental C/H/N/S percentages ensures purity .

Q. What preliminary biological assays are used to evaluate its activity?

- Answer :

- Kinase inhibition : Src kinase inhibition is measured via enzymatic assays (GI₅₀ values; e.g., 1.34 µM in NIH3T3/c-Src527F cells) .

- Antiproliferative screening : Cell viability assays (e.g., MTT) in cancer lines (HT-29, BT-20) at concentrations like 50 µM .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

- Answer :

- Substituent variation : Replace the pyridine ring with thiazole to assess binding affinity changes .

- N-Benzyl modifications : Introduce electron-withdrawing groups (e.g., 4-Fluorobenzyl in compound 8b) to enhance cell permeability and activity .

- Morpholinoethoxy optimization : Adjust the linker length/rigidity (e.g., morpholine vs. piperidine) to improve kinase selectivity .

- Data correlation : Compare IC₅₀ values (kinase assays) with antiproliferative effects to identify key pharmacophores .

Q. How can contradictory data between kinase inhibition and cellular activity be resolved?

- Answer :

- Mechanistic studies : Use Western blotting to confirm target engagement (e.g., Src phosphorylation inhibition) .

- Off-target profiling : Screen against related kinases (e.g., Abl, EGFR) to rule out cross-reactivity .

- Pharmacokinetic analysis : Measure cellular uptake (e.g., LC-MS/MS) to address bioavailability limitations .

Q. What strategies improve crystallographic characterization of this compound?

- Answer :

- Co-crystallization : Use Src kinase domain or surrogate proteins to obtain diffraction-quality crystals .

- Cryo-cooling : Employ liquid nitrogen to reduce radiation damage during X-ray data collection .

- Density functional theory (DFT) : Validate electron density maps for ambiguous regions (e.g., flexible morpholinoethoxy chains) .

Q. How can synthetic yields be optimized for scale-up?

- Answer :

- Reaction monitoring : Use TLC or HPLC to identify intermediates and optimize reaction times .

- Catalyst screening : Test alternatives to EDCI/HOBt (e.g., DCC/DMAP) for amide coupling efficiency .

- Solvent optimization : Replace CH₃CN with DMF or THF to enhance solubility of hydrophobic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.